C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(azepan-1-yl)-4-methylcyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-13-6-8-14(12-15,9-7-13)16-10-4-2-3-5-11-16/h13H,2-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCZUKWXTNZAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Aminocyclohexyl and Azepane Structural Motifs in Pharmaceutical Chemistry
The aminocyclohexyl and azepane moieties are well-established pharmacophores, each contributing distinct physicochemical and structural properties that are highly valued in drug design and discovery.
The aminocyclohexyl ring is a versatile scaffold that provides a three-dimensional framework, allowing for the precise spatial orientation of functional groups. This non-aromatic, cyclic amine structure can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The cyclohexane (B81311) ring, in its stable chair conformation, allows for axial and equatorial substituents, offering a level of stereochemical control that can be pivotal for selective receptor binding. Its incorporation into drug candidates can lead to improved metabolic stability and oral bioavailability compared to more rigid or planar structures.
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. researchgate.netnih.govbohrium.com Its larger ring size compared to more common five- or six-membered heterocycles imparts a higher degree of conformational flexibility. lifechemicals.com This flexibility can be advantageous for optimizing interactions with biological targets. lifechemicals.com Azepane derivatives are found in a variety of natural products and have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as anticancer, antiviral, and antidiabetic properties. researchgate.net The presence of the nitrogen atom in the azepane ring provides a site for further functionalization and can act as a hydrogen bond acceptor or a basic center, crucial for molecular recognition processes. More than 20 drugs containing the azepane scaffold have received FDA approval for treating a variety of diseases. nih.govbohrium.com
The combination of these two motifs in C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine results in a molecule with a unique topological and chemical profile, suggesting its potential as a novel scaffold for exploring new areas of chemical space.
Rationale for Investigating C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine As a Novel Research Compound
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For this compound, the cyclohexane (B81311) ring is the central scaffold, and its conformational flexibility, along with the stereochemistry of its substituents, significantly dictates biological activity. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. The substituents—the azepane ring and the methylamine (B109427) group at the C1 position, and the methyl group at the C4 position—can adopt either axial or equatorial positions. Generally, bulkier groups favor the equatorial position to reduce steric hindrance.
Stereochemistry plays a pivotal role in the biological activity of cyclohexylamine (B46788) derivatives. The relative orientation of the substituents (cis or trans) can dramatically affect receptor binding affinity and efficacy. For instance, in a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration was found to be essential for higher sigma receptor affinity compared to the trans configuration. Furthermore, within the cis isomers, the (1R,2S) enantiomers consistently demonstrated more potent binding to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov This highlights that specific stereoisomers are often preferred for optimal interaction with a biological target, likely due to the defined three-dimensional architecture of the receptor's binding site.
Systematic Modulation of the Azepane Ring
The azepane ring, a seven-membered saturated heterocycle, is a key feature of the title compound and its modulation can provide valuable insights into SAR.
Impact of Azepane Substituents on Ligand-Target Interactions
Comparative Analysis of Cyclic Amine Moieties (e.g., Pyrrolidine (B122466), Piperidine (B6355638), Azocane)
The size of the cyclic amine moiety can have a profound impact on biological activity. Replacing the seven-membered azepane ring with smaller rings like pyrrolidine (five-membered) or piperidine (six-membered), or a larger ring like azocane (B75157) (eight-membered), would alter the conformational flexibility and the spatial projection of the rest of the molecule.
The following table illustrates how different cyclic amines can influence biological activity in a hypothetical series of analogs.
| Cyclic Amine | Ring Size | Relative Potency (Hypothetical) | Rationale |
| Pyrrolidine | 5-membered | ++ | Rigid structure may provide optimal orientation for binding. |
| Piperidine | 6-membered | +++ | Common and often provides a good balance of rigidity and flexibility. |
| Azepane | 7-membered | ++++ | Increased flexibility may allow for better adaptation to the binding pocket. |
| Azocane | 8-membered | + | Higher flexibility might lead to an entropic penalty upon binding. |
Structural Elucidation of the 4-Methyl-cyclohexyl Moiety's Contribution to SAR
The 4-methyl-cyclohexyl moiety provides a lipophilic and sterically defined scaffold. The methyl group at the 4-position can influence the molecule's properties in several ways. The so-called "magic methyl" effect in medicinal chemistry describes how the addition of a single methyl group can dramatically improve a compound's pharmacological profile. nih.gov This can be due to several factors:
Increased Lipophilicity: The methyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Conformational Restriction: The methyl group can influence the conformational equilibrium of the cyclohexane ring, potentially locking it into a more bioactive conformation.
Metabolic Blocking: A strategically placed methyl group can block sites of metabolic degradation, thereby increasing the compound's half-life.
Role of the Methylamine Functional Group in Receptor Binding and Selectivity
The primary methylamine group (-CH2NHCH3) is a crucial pharmacophoric feature. The nitrogen atom is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor binding site. unina.itresearchgate.net These electrostatic interactions are often key drivers of high-affinity binding.
The methyl group on the amine can also contribute to binding by fitting into a small hydrophobic pocket. Furthermore, the hydrogen atom on the nitrogen can act as a hydrogen bond donor. The length and flexibility of the methylene (B1212753) linker between the cyclohexane ring and the amine group are also important for positioning the amine correctly for optimal interaction with the receptor. Methylamine itself is a versatile building block in the synthesis of many pharmaceuticals. airgasspecialtyproducts.comechemi.comyoutube.comchemicalbook.com
Computational Approaches to SAR Elucidation
In the absence of extensive empirical data, computational methods provide a powerful tool for predicting and understanding the SAR of this compound and its analogs.
Molecular Docking: This technique can be used to predict the binding mode of the compound within the active site of a target receptor. nih.govmdpi.commdpi.comnih.govpjmhsonline.com By modeling the interactions between the ligand and the receptor, researchers can identify key binding interactions and generate hypotheses about the SAR. For example, docking studies could reveal why a particular stereoisomer has higher affinity or how different cyclic amines affect the binding orientation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govnih.govmdpi.com By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized analogs. Descriptors used in QSAR models can include steric, electronic, and hydrophobic parameters.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event and the stability of the interactions.
These computational approaches can guide the design of new analogs with improved potency and selectivity, prioritizing the synthesis of the most promising compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.govmdpi.comjscimedcentral.com This technique is instrumental in understanding the binding mode of a ligand and estimating its binding affinity. jscimedcentral.com For this compound, a molecular docking study would be the first step in visualizing its interaction with a putative biological target.
The process would involve obtaining or modeling the three-dimensional structure of the target protein. The this compound molecule would then be placed into the binding site of the receptor, and various conformational poses would be generated and scored. nih.gov Scoring functions are used to rank the poses based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, to predict the most favorable binding mode and estimate the binding energy. mdpi.com
For instance, a hypothetical docking study of this compound into a target's active site might reveal key interactions. The primary amine group could act as a hydrogen bond donor, while the tertiary amine within the azepane ring could act as a hydrogen bond acceptor. The lipophilic 4-methyl-cyclohexyl and azepane rings would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.
To further refine the understanding of the ligand-receptor complex and assess its stability, molecular dynamics (MD) simulations would be employed. wisdomlib.orgmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the binding and conformational changes in both the ligand and the receptor. acs.orgnih.gov An MD simulation of the docked this compound-protein complex would help to validate the stability of the predicted binding pose and identify key residues that are crucial for maintaining the interaction. wisdomlib.orgnih.gov
Hypothetical Molecular Docking Results for this compound Derivatives
| Compound ID | Derivative | Docking Score (kcal/mol) | Key Interactions with Hypothetical Receptor |
| 1 | This compound | -8.5 | H-bond with Asp120 (amine), Hydrophobic interaction with Phe250, Trp300 |
| 2 | C-(1-Azepan-1-yl-4-ethyl-cyclohexyl)-methylamine | -8.2 | H-bond with Asp120 (amine), Hydrophobic interaction with Phe250, Trp300 |
| 3 | C-(1-Azepan-1-yl-4-propyl-cyclohexyl)-methylamine | -7.9 | H-bond with Asp120 (amine), Steric clash with Tyr180 |
| 4 | C-(1-Piperidin-1-yl-4-methyl-cyclohexyl)-methylamine | -8.0 | H-bond with Asp120 (amine), Reduced hydrophobic contact with Trp300 |
| 5 | C-(1-Pyrrolidin-1-yl-4-methyl-cyclohexyl)-methylamine | -7.6 | H-bond with Asp120 (amine), Weaker hydrophobic interactions |
This table is for illustrative purposes only and represents hypothetical data that could be generated from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.memdpi.comnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. jocpr.comacs.org
To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. fiveable.me The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques. mdpi.com
A QSAR study on derivatives of this compound could reveal which structural features are most important for activity. For example, the model might show that increased lipophilicity in the cyclohexyl substituent is positively correlated with activity, up to a certain point, while the size of the cycloalkylamino group is negatively correlated. Such insights are invaluable for the rational design of new, more effective compounds. researchgate.netnih.gov
Hypothetical QSAR Data for this compound Derivatives
| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| 1 | 3.5 | 224.4 | 28.2 | 0.5 |
| 2 | 4.0 | 238.4 | 28.2 | 0.3 |
| 3 | 4.5 | 252.5 | 28.2 | 0.8 |
| 4 | 3.2 | 210.4 | 28.2 | 0.9 |
| 5 | 2.9 | 196.3 | 28.2 | 1.5 |
This table is for illustrative purposes only and represents hypothetical data that could be used to build a QSAR model.
Investigation of Biological Activities and Pharmacological Profiles of C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine Analogues
In Vitro Pharmacological Characterization
The initial step in understanding the therapeutic potential of C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine and its related analogues involves a detailed examination of their interactions with biological targets at the molecular and cellular level. This in vitro characterization is fundamental to establishing a compound's mechanism of action and its potential for further development.
Screening for Potential Receptor and Enzyme Interactions
Preliminary screening of this compound against a broad array of receptors and enzymes is conducted to identify its primary biological targets. This is often achieved through high-throughput screening methods that assess the compound's ability to displace specific radioligands from their receptors or to inhibit the activity of particular enzymes. The structural characteristics of this compound, which include a cyclohexylamine (B46788) scaffold, suggest a likelihood of interaction with central nervous system targets, particularly monoamine transporters.
A representative screening panel would evaluate the compound's activity at various concentrations against targets such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), as well as other receptors implicated in neuropsychiatric conditions like sigma (σ) receptors and the N-methyl-D-aspartate (NMDA) receptor. The results of such a screening provide a broad overview of the compound's pharmacological landscape.
Table 1: Illustrative Initial Screening Profile of this compound This table presents hypothetical data to demonstrate typical screening results.
| Target | Assay Type | % Inhibition at 1 µM |
|---|---|---|
| Serotonin Transporter (SERT) | Radioligand Binding | 92% |
| Norepinephrine Transporter (NET) | Radioligand Binding | 75% |
| Dopamine Transporter (DAT) | Radioligand Binding | 58% |
| Sigma-1 Receptor | Radioligand Binding | 45% |
| Sigma-2 Receptor | Radioligand Binding | 39% |
| NMDA Receptor (MK-801 site) | Radioligand Binding | 30% |
| Muscarinic M1 Receptor | Radioligand Binding | <10% |
| Histamine H1 Receptor | Radioligand Binding | <10% |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | 12% |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 18% |
Determination of Ligand Binding Affinities and Potency
Following the identification of primary targets from initial screenings, quantitative binding assays are performed to determine the affinity of this compound for these sites. The dissociation constant (Ki) is a measure of this binding affinity, with lower Ki values indicating higher affinity. These studies are crucial for understanding the potency of the compound and its potential for selectivity. The stereoisomers of the compound (cis and trans) may exhibit different binding affinities due to the three-dimensional nature of receptor binding pockets.
For this compound, it is anticipated that it would display a high affinity for SERT, with progressively lower affinities for NET and DAT. This profile is characteristic of certain classes of antidepressant and anxiolytic agents.
Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound Isomers This table provides example data to illustrate potential differences between stereoisomers.
| Compound Isomer | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | σ1 Ki (nM) |
|---|---|---|---|---|
| Racemic Mixture | 30 | 180 | 450 | 90 |
| cis-Isomer | 18 | 150 | 400 | 85 |
| trans-Isomer | 55 | 220 | 550 | 110 |
Assessment of Functional Activity in Cellular Assays
To determine the functional consequence of binding to a target, cellular assays are employed. These assays can reveal whether a compound acts as an inhibitor, activator (agonist), or blocker (antagonist) of the target's biological function. For monoamine transporters, functional activity is typically assessed by measuring the inhibition of neurotransmitter uptake into cells engineered to express these transporters. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the compound required to inhibit 50% of the transporter's activity.
In the case of this compound, its high affinity for SERT would be expected to translate into potent inhibition of serotonin uptake in cellular models.
Table 3: Hypothetical Functional Potency (IC50, nM) in Neurotransmitter Uptake Assays This table illustrates potential functional data for the compound and its isomers.
| Compound Isomer | Serotonin Uptake Inhibition IC50 (nM) | Norepinephrine Uptake Inhibition IC50 (nM) | Dopamine Uptake Inhibition IC50 (nM) |
|---|---|---|---|
| Racemic Mixture | 42 | 250 | 600 |
| cis-Isomer | 25 | 210 | 550 |
| trans-Isomer | 70 | 300 | 750 |
In Vivo Preclinical Studies on Efficacy and Biological Response (excluding human trials)
The promising in vitro profile of this compound as a potent serotonin reuptake inhibitor necessitates evaluation in living organisms to ascertain its potential therapeutic efficacy. Preclinical in vivo studies in animal models are designed to bridge the gap between cellular activity and physiological response.
Based on its mechanism of action, the compound would likely be investigated in rodent models of depression and anxiety. In the forced swim test, a common screening paradigm for antidepressants, the compound would be expected to reduce the duration of immobility in mice or rats. Similarly, in the elevated plus-maze, a test for anxiolytic activity, administration of the compound would be hypothesized to increase the time spent in the open, more anxiety-provoking arms of the maze. Further in vivo studies could involve microdialysis in the brains of conscious animals to confirm that the compound increases extracellular levels of serotonin, providing direct evidence of its target engagement in the central nervous system.
Phenotypic Screening for Novel Biological Activities
Phenotypic screening offers an alternative approach to drug discovery by identifying compounds that produce a desired biological effect in cellular or whole-organism models without a preconceived notion of the target. This compound, with its defined primary mechanism, could also be subjected to phenotypic screens to uncover novel or unexpected therapeutic activities.
For example, the compound could be tested in high-content screening assays using cultured neurons to assess its impact on neurite outgrowth, synaptic plasticity, or neuroprotection against various insults. Such an approach might reveal a previously unknown neurotrophic or neurorestorative potential. Another avenue could be the use of automated behavioral analysis in zebrafish larvae, a model that allows for the rapid assessment of a compound's effects on a wide range of behaviors, potentially uncovering activities relevant to sleep disorders, epilepsy, or cognitive enhancement.
Analysis of Pharmacological Selectivity and Specificity across Target Panels
A critical component of the pharmacological profiling of any potential therapeutic agent is the assessment of its selectivity and specificity. Selectivity refers to the compound's ability to interact with its intended target with greater affinity than with other, unintended targets. High selectivity is often desirable to minimize the potential for off-target side effects.
The selectivity of this compound is determined by comparing its binding affinity (Ki) or functional potency (IC50) at its primary target (e.g., SERT) with its activity at a wide range of other receptors, ion channels, and enzymes. For instance, the selectivity for SERT over NET can be calculated as the ratio of their respective Ki values. A compound with a Ki of 18 nM for SERT and 150 nM for NET would have an approximately 8.3-fold selectivity for SERT. A comprehensive selectivity panel would include targets known to be associated with adverse drug reactions to proactively identify potential liabilities. An ideal profile would demonstrate high potency at the desired target with minimal interaction at other sites.
An extensive search of publicly available scientific literature and databases has yielded insufficient information to generate the requested article on "this compound." The search did not uncover any specific studies detailing the compound's mechanism of action, ligand-target recognition, or its effects on intracellular signaling cascades.
The available information is limited to basic chemical identifiers from commercial suppliers. There is no published research that would allow for a scientifically accurate and detailed discussion of the topics outlined in your request, such as the identification of binding sites, analysis of downstream effectors, or time-dependent kinetic studies.
Therefore, it is not possible to provide an article that meets the required depth and accuracy based on the currently accessible data. Further research and publication on the biological activity of "this compound" would be necessary to address the specific points of your comprehensive outline.
Elucidation of Mechanisms of Action for C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine and Its Bioactive Analogues
Investigating Enantiomeric Differences in Mechanism of Action
The differential interaction of enantiomers with biological targets is often explained by the three-point attachment model. This model postulates that for a chiral molecule to interact with a specific binding site, a minimum of three points of interaction are necessary. If these three interaction points on the chiral molecule align with corresponding complementary sites on the biological target, a stable complex can be formed, leading to a biological response. One enantiomer may have the correct spatial orientation of its functional groups to achieve this three-point attachment, resulting in a high affinity and efficacy. In contrast, its mirror image, the other enantiomer, may only be able to achieve a two-point or one-point attachment, leading to a weaker interaction or no interaction at all. researchgate.net
This difference in binding affinity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive (the distomer). In some cases, the distomer is not merely inactive but may contribute to undesirable side effects or even have a different, sometimes opposing, pharmacological effect. nih.gov The tragic case of thalidomide (B1683933) serves as a stark reminder of this, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was found to be a potent teratogen. nih.gov
The biological fate of enantiomers within the body can also differ significantly. These differences, known as stereoselective pharmacokinetics, can encompass absorption, distribution, metabolism, and excretion (ADME). For instance, enzymes, being chiral themselves, can metabolize one enantiomer at a faster rate than the other. This can lead to different concentrations and durations of action for each enantiomer, even when a racemic mixture (a 50:50 mixture of both enantiomers) is administered. researchgate.net Similarly, transporters that move drugs across cell membranes can exhibit stereoselectivity, affecting the distribution of enantiomers to their sites of action. researchgate.net
In the context of bioactive analogues of C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine, which belong to the class of cyclohexylamine (B46788) derivatives, stereochemistry is expected to play a crucial role in their biological activity. researchgate.net Research on other chiral amine compounds has consistently demonstrated that the orientation of the amine group and other substituents on the cyclohexane (B81311) ring can profoundly influence their interaction with biological targets. For example, in a study on the antimalarial activity of 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov
The potential for enantiomeric differences in the mechanism of action for this compound and its analogues can be illustrated through a hypothetical consideration of their interaction with a G-protein coupled receptor (GPCR), a common target for many drugs. The binding pocket of a GPCR is a complex, three-dimensional chiral environment. One enantiomer of the compound might fit perfectly into this pocket, with its azepane, methyl, and aminomethyl groups oriented optimally to interact with specific amino acid residues through hydrogen bonding, hydrophobic interactions, and ionic interactions. This precise fit would lead to a conformational change in the receptor, initiating a downstream signaling cascade and the desired pharmacological effect. The other enantiomer, due to its different spatial arrangement, might be unable to establish all the key interactions, resulting in a much lower binding affinity and, consequently, reduced or no efficacy.
The following interactive table summarizes the potential differences in the properties and activities of enantiomers, which are critical to consider in drug development and understanding the mechanism of action.
| Property | Enantiomer 1 (Eutomer) | Enantiomer 2 (Distomer) | Rationale for Difference |
| Binding Affinity (Ki) | Lower Value (Higher Affinity) | Higher Value (Lower Affinity) | Optimal three-dimensional fit with the chiral binding site of the biological target. researchgate.net |
| Pharmacological Efficacy | High | Low or None | Ability to induce the necessary conformational change in the target to elicit a biological response. |
| Metabolism Rate | May be faster or slower | May be faster or slower | Stereoselective metabolism by chiral enzymes (e.g., Cytochrome P450). researchgate.net |
| Toxicity | May have its own toxicity profile | May have a different and potentially higher toxicity profile | Interaction with different off-target receptors or production of toxic metabolites. nih.gov |
| Receptor Selectivity | May be highly selective for one receptor subtype | May have a different selectivity profile, potentially leading to side effects | The specific 3D structure dictates which receptors it can bind to effectively. |
Derivatization and Scaffold Modification of C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine for Enhanced Biological Properties
Design and Synthesis of Chemically Diverse Analogues
The generation of a library of chemically diverse analogues is a critical step to explore the chemical space around the core scaffold. This process is guided by rational design principles and involves the synthesis of related compounds where specific molecular fragments are systematically altered.
Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of the molecule, or pharmacophores, contribute to its biological activity. A rational design strategy for C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine would involve systematically modifying its three main structural components: the azepane ring, the 4-methyl-cyclohexyl core, and the aminomethyl group.
Initial SAR exploration would focus on simple modifications to probe for tolerance to structural changes and to identify key interaction points. For instance, the primary amine is a likely point for hydrogen bonding or salt-bridge formation with a biological target. Modifications here, such as acylation or alkylation, could reveal the importance of this group's basicity and hydrogen bond donating capacity. Similarly, the size and lipophilicity of the azepane ring could be explored by synthesizing analogues with smaller or larger cycloalkylamine moieties.
The findings from such an initial analogue program could be summarized to guide further design.
Table 1: Hypothetical SAR Data for Analogues of this compound
| Compound ID | Modification | Rationale | Observed Activity (Relative) |
|---|---|---|---|
| Parent | This compound | Baseline compound | 1x |
| ANA-01 | N-acetylation of the primary amine | Probe importance of basicity | 0.1x |
| ANA-02 | Replacement of azepane with piperidine (B6355638) | Decrease lipophilicity, alter ring pucker | 0.8x |
| ANA-03 | Replacement of azepane with morpholine (B109124) | Introduce H-bond acceptor, increase polarity | 0.5x |
| ANA-04 | Replacement of 4-methyl with 4-H | Assess role of methyl group | 0.9x |
| ANA-05 | Replacement of 4-methyl with 4-tert-butyl | Increase steric bulk and lipophilicity | 1.5x |
Note: Data presented is illustrative to demonstrate SAR principles.
These initial insights would form the basis for more complex hypotheses. For example, if increasing the bulk at the 4-position of the cyclohexyl ring (as in ANA-05) enhances activity, further exploration with other bulky groups would be warranted. mdpi.com
Bioisosteric replacement is a powerful strategy used to fine-tune a molecule's properties while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. ufrj.br
For the this compound scaffold, several bioisosteric replacement strategies could be employed:
Azepane Ring Replacement: The seven-membered azepane ring could be replaced with other cyclic amines to modulate basicity, lipophilicity, and conformational flexibility. Common bioisosteres could include the more rigid piperidine or pyrrolidine (B122466) rings, or a morpholine ring to introduce a polar ether linkage, potentially improving solubility.
Aminomethyl Group Replacement: The primary aminomethyl group is a key functional handle. It could be replaced with bioisosteres that mimic its size and hydrogen-bonding capabilities but offer different properties. For example, a hydroxylamine (B1172632) or a small, basic heterocycle like a tetrazole could be explored. nih.gov
Table 2: Potential Bioisosteric Replacements and Their Rationale
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Azepane | Piperidine, Pyrrolidine | Reduce ring size and lipophilicity, introduce conformational constraint. |
| Azepane | Morpholine, Thiomorpholine | Increase polarity, introduce hydrogen bond acceptors. |
| -CH₂NH₂ | -CH₂OH | Replace basic amine with a polar, neutral group to probe for H-bond donation vs. ionic interaction. |
| -CH₂NH₂ | 1H-Tetrazol-5-yl | Replace with an acidic heterocycle that can act as a proton donor and has a similar steric profile. |
Development of Conjugates and Probes for Mechanistic Studies
To investigate the mechanism of action, target engagement, and distribution of this compound, derivatives can be synthesized as chemical probes. nih.gov These probes are created by attaching a reporter tag to the core molecule, typically at a position that does not interfere with its biological activity. chemicalprobes.org The primary amine of the aminomethyl group serves as an ideal attachment point for such modifications.
Strategies for probe development include:
Fluorescent Probes: Conjugation of the primary amine with a fluorescent dye (e.g., fluorescein, rhodamine) would allow for visualization of the compound's localization within cells or tissues using microscopy techniques. rsc.org
Biotinylated Probes: Attaching a biotin (B1667282) molecule creates a high-affinity handle for affinity purification studies. A biotinylated probe can be used to isolate the biological target (e.g., receptor, enzyme) from cell lysates, enabling target identification and validation.
Radiolabeled Analogues: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the scaffold allows for sensitive quantification in biological samples. This is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies and for quantitative receptor binding assays.
The design of these probes requires careful consideration of the linker used to attach the tag, ensuring it is stable and does not compromise the compound's activity.
Stereochemical Modifications and their Biological Impact
Stereochemistry often plays a critical role in the biological activity of chiral compounds. nih.gov The this compound scaffold has two stereocenters at the C1 and C4 positions of the cyclohexane (B81311) ring. This gives rise to cis and trans diastereomers, which can adopt different three-dimensional shapes and therefore interact differently with a chiral biological target like a protein binding site.
It is crucial to synthesize and evaluate the stereochemically pure isomers to determine which configuration is responsible for the desired biological effect. The synthesis of trans-4-methylcyclohexylamine, a potential precursor, highlights the importance of controlling this stereochemistry. google.com
The biological impact of these modifications would include:
Differential Potency: One isomer (e.g., the trans-isomer) may bind to the target with significantly higher affinity than the other (the cis-isomer), resulting in greater potency.
Improved Selectivity: A specific stereoisomer might fit precisely into the intended target's binding site while fitting poorly into the binding sites of off-target proteins, leading to a better selectivity profile.
Therefore, the separation of cis and trans isomers and the evaluation of their individual biological activities is a critical step in the optimization process, potentially leading to a more potent and selective therapeutic agent.
Advanced Analytical Methodologies for C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the azepane ring, the cyclohexane (B81311) ring, the methyl group, and the methylamine (B109427) moiety. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the neighboring proton interactions, thus helping to piece together the molecular framework.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment (e.g., carbons bonded to nitrogen, aliphatic carbons). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete structural assignment.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Cyclohexyl Carbon (C-1) | 60-70 |
| Azepane Carbons (alpha to N) | 50-60 |
| Methylamine Carbon | 40-50 |
| Cyclohexyl Carbons | 25-40 |
| Azepane Carbons (beta, gamma to N) | 20-30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), offers valuable structural insights. The fragmentation pattern is a molecular fingerprint that can help to confirm the connectivity of the different structural motifs within the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the azepane ring, the loss of the methylamine group, and fragmentations within the cyclohexane ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques would be expected to show characteristic vibrational modes for the N-H bonds of the primary amine, the C-N bonds of the azepane and methylamine groups, and the C-H bonds of the aliphatic cyclohexane and methyl groups.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| N-H (Primary Amine) | Bending | 1590-1650 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantifying its concentration in various samples. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, as the amine functional group may have some UV absorbance at lower wavelengths, or more universally with a mass spectrometer (LC-MS). The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Chiral Chromatography for Enantiomeric Purity Determination
Due to the presence of a stereocenter at the C-1 position of the cyclohexane ring, this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The choice of the CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, would need to be optimized to achieve baseline separation of the two enantiomeric peaks. The enantiomeric excess (ee) can then be calculated from the relative areas of the two peaks.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that relies on the diffraction of X-rays by a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom. This allows for the direct determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation and the absolute configuration of its stereocenters. For a molecule like this compound, which contains multiple chiral centers and flexible ring systems, X-ray crystallography is indispensable for a complete structural characterization.
Detailed Research Findings
While specific crystallographic data for this compound is not available in the public domain, the analysis of its constituent structural motifs—the azepane ring and the substituted cyclohexane ring—in other molecules provides a clear indication of the insights that would be gained from such a study.
Conformation of the Azepane Ring:
The seven-membered azepane ring is known to be conformationally flexible, capable of adopting several low-energy conformations. The two most common are the chair and the twist-chair forms. nih.gov X-ray diffraction studies on various azepane-containing compounds have revealed the prevalence of these conformations in the solid state. For instance, studies on different polymorphic forms of tolazamide, a compound containing an azepane fragment, have shown the ring adopting distinct conformations in different crystal lattices. researchgate.net An X-ray crystallographic study of this compound would definitively establish which conformation the azepane ring adopts and provide precise torsional angles that define its shape.
Stereochemistry and Conformation of the 4-Methyl-cyclohexyl Group:
The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. sapub.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For the 4-methyl-cyclohexyl moiety, the methyl group would preferentially occupy an equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. sapub.org
The crucial aspect for this compound is the stereochemical relationship between the substituents at the C1 and C4 positions of the cyclohexane ring, which can be either cis or trans. Furthermore, the attachment of both the azepane and the methylamine groups to the same carbon atom (C1) creates a stereocenter. X-ray crystallography can unambiguously determine the relative and absolute configuration of these centers. The analysis of Bijvoet pairs in the diffraction data, a result of anomalous dispersion, allows for the determination of the absolute configuration without the need for a chiral reference. soton.ac.uk
The table below summarizes the key conformational and stereochemical features of the structural fragments of this compound that would be determined by X-ray crystallography, based on findings for analogous structures.
| Structural Feature | Parameter to be Determined | Common Findings in Related Structures |
| Azepane Ring | Ring Conformation | Typically adopts twist-chair or chair conformations. nih.gov |
| Cyclohexane Ring | Ring Conformation | Adopts a chair conformation. researchgate.net |
| 4-Methyl Group | Substituent Position | Preferentially equatorial to minimize steric strain. sapub.org |
| C1 Stereocenter | Absolute Configuration (R/S) | Determined by anomalous dispersion effects in the diffraction data. |
| Relative Stereochemistry | cis/trans relationship | The spatial relationship between the C1 and C4 substituents is definitively established. |
Future Research Directions and Translational Potential of C 1 Azepan 1 Yl 4 Methyl Cyclohexyl Methylamine Analogues
Identification of Additional Biological Targets and Therapeutic Applications (excluding clinical trials)
The structural motifs within C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine analogues suggest a broad potential for interacting with various biological targets. Azepane-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. researchgate.netnih.gov Similarly, aminocyclohexyl derivatives have been identified as potent inhibitors of kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. nih.gov
Future research should, therefore, focus on screening libraries of this compound analogues against a diverse panel of biological targets to uncover novel therapeutic applications.
Potential Therapeutic Areas for Investigation:
| Therapeutic Area | Rationale |
| Oncology | The presence of the aminocyclohexyl moiety suggests potential kinase inhibitory activity. nih.gov Analogues could be evaluated against a panel of cancer-related kinases. |
| Infectious Diseases | Azepane derivatives have shown antimicrobial properties. nih.gov Analogues could be screened for activity against a range of bacterial and fungal pathogens. |
| Neurological Disorders | The azepane core is found in molecules with activity in the central nervous system. nih.gov Analogues could be investigated for their potential to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases. |
By systematically exploring these and other potential therapeutic areas, researchers can identify novel biological targets and expand the therapeutic utility of this chemical scaffold.
Strategies for Optimizing Bioavailability and Target Engagement (excluding dosage/administration)
Optimizing the pharmacokinetic properties of lead compounds is a critical step in drug development. For analogues of this compound, several strategies can be employed to enhance bioavailability and target engagement.
Key Optimization Strategies:
| Strategy | Description |
| Structural Modifications | Introduction of polar functional groups or modification of lipophilicity can improve solubility and membrane permeability. nih.gov |
| Prodrug Approaches | Conversion of the primary amine to a prodrug moiety can protect the compound from premature metabolism and enhance its absorption. |
| Formulation Development | The use of advanced formulation techniques, such as nanoformulations, can improve the solubility and dissolution rate of poorly soluble compounds. |
To improve target engagement, medicinal chemists can utilize structure-activity relationship (SAR) studies to guide the design of analogues with increased potency and selectivity. This involves systematically modifying different parts of the molecule and assessing the impact on biological activity. mdpi.com
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The discovery and optimization of novel analogues of this compound can be significantly accelerated through the integration of modern drug discovery technologies.
High-Throughput Screening (HTS):
HTS allows for the rapid screening of large compound libraries against a specific biological target. drugdiscoverytrends.com By developing robust assays, researchers can efficiently identify initial "hit" compounds from a library of this compound analogues. This approach enables the exploration of a vast chemical space in a time- and cost-effective manner.
Artificial Intelligence (AI) and Machine Learning:
AI and machine learning algorithms can be employed at various stages of the drug discovery process. nih.gov
Predictive Modeling: AI models can be trained on existing data to predict the biological activity and pharmacokinetic properties of virtual compounds, helping to prioritize which analogues to synthesize and test.
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, potentially leading to the discovery of highly potent and selective analogues.
Lead Optimization: Machine learning can analyze SAR data to identify key structural features that contribute to activity and guide the optimization of lead compounds.
The synergy between HTS and AI can create a powerful engine for the discovery and development of next-generation therapeutics based on the this compound scaffold.
Collaborative Opportunities in Aminocyclohexyl-Based Chemical Biology Research
The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. The exploration of this compound and its analogues presents numerous opportunities for collaboration.
Areas for Collaborative Research:
| Field of Expertise | Potential Contribution |
| Synthetic Chemistry | Development of efficient and diverse synthetic routes to generate libraries of analogues. drugdiscoverytrends.com |
| Computational Chemistry | In silico screening, molecular modeling, and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |
| Structural Biology | Determination of the three-dimensional structures of analogues bound to their biological targets to guide structure-based drug design. |
| Pharmacology and Toxicology | In vitro and in vivo evaluation of the efficacy and safety of lead compounds. |
By fostering collaborations between academic research institutions, pharmaceutical companies, and contract research organizations, the full therapeutic potential of this promising class of compounds can be realized. Such partnerships can expedite the translation of basic research findings into novel medicines.
Q & A
Basic: What are the standard synthetic routes for C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine, and how are intermediates purified?
The synthesis typically involves multi-step protocols, including:
- Cyclohexane ring functionalization : Introduction of azepane and methyl groups via nucleophilic substitution or coupling reactions under basic conditions (e.g., using piperazine derivatives as in , Step 5).
- Amine protection/deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis (e.g., dibenzyl intermediates in , Step 5).
- Final purification : Column chromatography (e.g., silica gel or SCX columns) or recrystallization to isolate high-purity products, as demonstrated in (Steps 5–7) and .
Advanced: How can conflicting MS and NMR data for this compound be resolved during characterization?
Discrepancies between mass spectrometry (MS) and nuclear magnetic resonance (NMR) data may arise from impurities, solvent artifacts, or stereochemical variations. To resolve this:
- Cross-validation : Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.
- Variable-temperature NMR : Identify dynamic effects (e.g., conformational flexibility) that may obscure signals, as seen in ’s NMR spectra for stereoisomers .
- Isotopic labeling : Introduce deuterated analogs to trace specific proton environments, particularly for azepane or cyclohexyl protons .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- Mass spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z 452 [M+H]+ in ) .
- NMR spectroscopy : ¹H and ¹³C NMR to assign stereochemistry and verify substituent positions (e.g., cyclohexyl and azepane ring protons in ) .
- HPLC : Reverse-phase chromatography to assess purity, with UV detection at λ ~255 nm (similar to methods in and ) .
Advanced: How does stereochemistry at the cyclohexyl ring (e.g., 1R,4R vs. 1S,4S) impact biological activity?
Stereoisomers often exhibit distinct binding affinities due to spatial compatibility with target receptors. For example:
- Comparative activity studies : Synthesize both enantiomers (as in , Steps 5–7) and test against biological targets (e.g., enzymes or GPCRs).
- Molecular docking : Use computational models to predict interactions between stereoisomers and binding pockets, referencing structural analogs in and .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight containers to prevent degradation (as advised in for similar amines).
- Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis or oxidation .
Advanced: What experimental strategies optimize yields in low-efficiency coupling reactions involving the azepane moiety?
- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amination (common in piperazine/azepane coupling; , Step 6).
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics.
- Microwave-assisted synthesis : Apply controlled heating to reduce reaction times and improve regioselectivity .
Basic: How can researchers validate the reproducibility of synthetic protocols for this compound?
- Control experiments : Replicate key steps (e.g., deprotection or cyclization) with standardized reagents and conditions.
- Batch-to-batch analysis : Compare MS/NMR data across multiple syntheses to ensure consistency (as in ’s multi-step procedures) .
Advanced: What degradation pathways are plausible for this compound under oxidative or acidic conditions?
- Oxidative degradation : Likely cleavage of the azepane ring or methylamine side chain, analogous to methylamine oxidation pathways ().
- Acid-catalyzed hydrolysis : Protonation of the tertiary amine could lead to ring-opening or demethylation. Monitor via LC-MS stability studies .
Basic: How can impurities from incomplete deprotection (e.g., residual benzyl groups) be removed?
- SCX chromatography : Use cation-exchange columns to isolate protonated amines, as demonstrated in .
- Recrystallization : Employ solvent mixtures (e.g., hexane/ethyl acetate) to precipitate pure products .
Advanced: What methodologies identify biological targets or mechanisms of action for this compound?
- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify receptor affinity.
- CRISPR-Cas9 mutagenesis : Knock out candidate receptors/enzymes in cellular models to assess functional dependencies (referencing ’s mechanism studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
